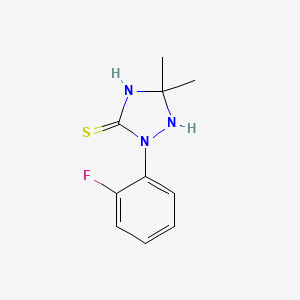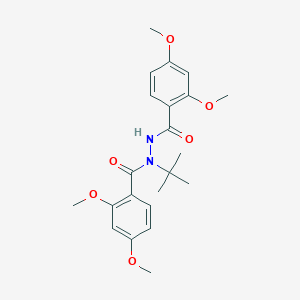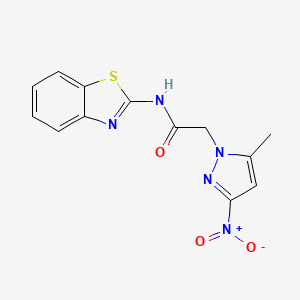![molecular formula C17H15NO3 B3747476 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one
描述
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one is a synthetic organic compound with the molecular formula C17H15NO3. It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
准备方法
The synthesis of 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one typically involves the reaction of 4-methoxyphenol with 2-chloromethylquinolin-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
化学反应分析
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinolinone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid
科学研究应用
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential use in the treatment of infectious diseases and as an anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes
作用机制
The biological activities of 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to the disruption of essential cellular processes. Additionally, it can interact with cellular receptors and signaling pathways, modulating immune responses and reducing inflammation .
相似化合物的比较
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development for their antimicrobial and anti-inflammatory properties.
Quinoline Heterocycles: These compounds are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties.
Quinolinyl-pyrazoles: These derivatives are synthesized for their potential therapeutic applications and exhibit unique pharmacological profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-6-8-14(9-7-13)21-11-12-10-17(19)18-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSQARIVDBEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE](/img/structure/B3747413.png)

![5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID](/img/structure/B3747420.png)
![7-methoxy-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3747427.png)
![N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide](/img/structure/B3747431.png)
![3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid](/img/structure/B3747433.png)

![6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3747440.png)
![ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B3747453.png)

![1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-[2-(PYRROLIDINE-1-CARBONYL)PHENOXY]-1H-1,2,4-TRIAZOLE](/img/structure/B3747470.png)
![N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747489.png)
![N-(4-ETHYLPHENYL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B3747490.png)
![2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE](/img/structure/B3747504.png)
